
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate
Overview
Description
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-chlorophenyl group at position 2 and an ethyl ester moiety at position 2. Thiazole derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities .
Synthesis: This compound is typically synthesized via a cyclocondensation reaction between substituted thiobenzamides and ethyl bromopyruvate under refluxing ethanol. Similar routes are employed for structurally analogous thiazole carboxylates, as demonstrated in the synthesis of ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate and ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate .
Preparation Methods
Classical Laboratory Synthesis
The synthesis of ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate typically follows a three-step sequence involving condensation, cyclization, and esterification. This approach ensures high purity and yield while allowing precise control over intermediate formation.
Thiosemicarbazone Intermediate Formation
The process begins with the condensation of 3-chlorobenzaldehyde and thiosemicarbazide in an alcoholic solvent (e.g., ethanol) under reflux conditions (4–6 hours). This reaction yields the corresponding thiosemicarbazone intermediate, characterized by a hydrazone linkage (–NH–N=C–S–). The use of ethanol as a solvent enhances reaction efficiency due to its polarity and boiling point (78°C), which facilitates reflux without decomposition .
Key Reaction Parameters :
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Molar Ratio : 1:1 (aldehyde to thiosemicarbazide).
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Catalyst : None required; reaction proceeds via nucleophilic addition-elimination.
Cyclization to Thiazole Ring
The thiosemicarbazone intermediate undergoes cyclization in the presence of a mild acid catalyst (e.g., acetic acid or hydrochloric acid). This step forms the thiazole ring through intramolecular nucleophilic attack by the sulfur atom on the adjacent electrophilic carbon, followed by dehydration.
Optimized Conditions :
Esterification to Ethyl Ester
The final step involves esterification of the carboxylic acid group using ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine). This reaction proceeds via nucleophilic acyl substitution, yielding the target compound as a crystalline solid.
Critical Factors :
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Solvent : Dichloromethane or tetrahydrofuran.
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Temperature : Room temperature (20–25°C).
Table 1: Classical Laboratory Synthesis Protocol
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability, cost-efficiency, and environmental sustainability. Continuous flow reactors and automated purification systems are employed to achieve these goals.
Continuous Flow Reactors
The thiosemicarbazone formation and cyclization steps are conducted in continuous flow reactors , which offer superior heat and mass transfer compared to batch reactors. This technology reduces reaction times by 30–40% and improves yields to 90–95% .
Advantages :
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Reduced Waste : Precise stoichiometric control minimizes by-products.
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Safety : Automated systems limit exposure to hazardous reagents.
Purification Techniques
Industrial processes utilize automated column chromatography and crystallization to purify intermediates and the final product. High-performance liquid chromatography (HPLC) ensures ≥98% purity, meeting pharmaceutical-grade standards .
Table 2: Industrial Production Parameters
Parameter | Details | Reference |
---|---|---|
Reactor Type | Continuous flow reactor | |
Purification Method | Automated column chromatography | |
Final Purity | ≥98% (HPLC) |
Mechanistic Insights
Cyclization Reaction Mechanism
The acid-catalyzed cyclization involves protonation of the imine nitrogen in the thiosemicarbazone intermediate, enhancing electrophilicity at the adjacent carbon. The sulfur atom then attacks this carbon, forming the thiazole ring with concomitant elimination of ammonia. Density functional theory (DFT) studies suggest a six-membered transition state, with activation energies of 60–70 kJ/mol .
Role of Acid Catalysts
Acids such as HCl or acetic acid lower the activation energy by stabilizing developing charges in the transition state. Kinetic studies indicate a first-order dependence on acid concentration, with optimal pH ranges of 2–4 .
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., dimethylformamide) accelerate cyclization by stabilizing ionic intermediates. However, ethanol remains preferred for its low cost and environmental profile .
Temperature and Time Optimization
Elevating the cyclization temperature to 90°C reduces reaction time by 25% without compromising yield. Prolonged heating (>4 hours) leads to decomposition, emphasizing the need for precise control .
Table 3: Impact of Temperature on Cyclization
Temperature (°C) | Reaction Time (h) | Yield (%) |
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70 | 4 | 65 |
80 | 3 | 75 |
90 | 2 | 80 |
Comparative Analysis of Synthetic Routes
While the classical three-step method remains dominant, alternative approaches such as Hantzsch-thiazole synthesis have been explored for related compounds. This one-pot method employs phenacyl bromide and thiosemicarbazide under basic conditions, achieving yields of 70–85% for analogous thiazoles . However, it requires stringent stoichiometric control and generates more by-products compared to the stepwise approach .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Pharmaceutical Development
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate serves as a crucial intermediate in synthesizing several pharmaceuticals. Its applications include:
- Anti-inflammatory Drugs : The compound has shown promise in developing analgesics and anti-inflammatory medications due to its ability to inhibit specific enzymes involved in inflammatory pathways .
- Antimicrobial Agents : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for treating various infections .
- Anticancer Research : Studies have demonstrated its potential in anticancer applications, particularly against breast cancer cell lines (MCF-7) and liver cancer cell lines (HepG2), with significant cytotoxic effects observed .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential as:
- Pesticides and Herbicides : The compound's biological activity against certain pests and weeds suggests its utility in formulating agrochemicals aimed at improving crop protection .
Material Science
The compound is also investigated for its properties in material science:
- Polymer Development : Researchers are exploring its use in creating advanced materials, particularly polymers with enhanced thermal stability and chemical resistance. This application could lead to the development of more durable materials for various industrial uses .
Biochemical Research
In biochemical research, this compound is utilized for:
- Enzyme Inhibition Studies : The compound aids in understanding metabolic pathways by serving as a tool to study enzyme inhibition, which is crucial for developing new therapeutic strategies .
- Analytical Chemistry : It functions as a standard reference material in analytical methods, facilitating the detection and quantification of similar compounds in complex mixtures .
Case Study: Anticancer Activity
A recent study synthesized various thiazole derivatives, including this compound. The derivatives were tested against MCF-7 and HepG2 cell lines. Notably, one derivative exhibited an IC50 value of 2.57 µM against MCF-7 cells, indicating strong anticancer activity compared to standard drugs .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 2.57 ± 0.16 | Apoptosis induction |
Staurosporine (control) | MCF-7 | 6.77 ± 0.41 | Apoptosis induction |
This compound | HepG2 | 7.26 ± 0.44 | Apoptosis induction |
Sorafenib (control) | HepG2 | 8.40 ± 0.51 | VEGFR-2 inhibition |
Mechanism of Action
The mechanism of action of ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, altering their activity. The thiazole ring and the 3-chlorophenyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of thiazole carboxylates are highly dependent on substituents at positions 2 and 3. Key analogs include:
Key Observations :
- Halogenated analogs (e.g., 2,4-difluoro or 3,5-dichloro derivatives) exhibit increased molecular rigidity and bioavailability compared to non-halogenated counterparts .
Anticancer Activity
- Ethyl 2-aminothiazole-4-carboxylate derivatives (e.g., compounds 5a and 5b) show potent inhibition of colorectal cancer cell lines (HCT-116 IC₅₀: 0.72–1.55 μM), comparable to methotrexate (IC₅₀: 0.7 μM). The 3-chlorophenyl variant may exhibit similar efficacy due to its electron-withdrawing substituent .
Enzyme Inhibition
- Thiazole carboxylates with 4-hydroxyphenyl substituents (e.g., compound 3 ) inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting the 3-chlorophenyl analog could target similar neurological pathways .
Physicochemical Properties
- Hirshfeld Surface Analysis : Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate exhibits strong π–π stacking (3.4 Å) and hydrogen bonding, which stabilize its crystal lattice. The 3-chlorophenyl variant likely adopts a similar packing mode due to its planar aromatic system .
- Solubility and Stability : Fluorinated derivatives (e.g., 2,4-difluorophenyl) show improved solubility in polar solvents compared to chlorinated analogs, which may limit their therapeutic application .
Biological Activity
Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of its biological activity, mechanism of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound, also known as 2-(3-chloro-phenyl)-thiazole-4-carboxylic acid ethyl ester, features a thiazole ring substituted with a chlorophenyl group. This structural modification is believed to enhance its lipophilicity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Topoisomerase II : The compound has been shown to bind to topoisomerase II, an enzyme crucial for DNA replication and repair. This interaction can lead to DNA double-strand breaks, triggering apoptosis in cancer cells.
- Gene Expression Modulation : It has been identified as a potent inducer of Oct3/4 expression, a key factor in maintaining pluripotency in stem cells. This property suggests potential applications in regenerative medicine .
- Cell Signaling Pathways : The compound influences various cellular processes, including apoptosis and cell metabolism, by modulating signaling pathways.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antitumor Activity : Studies indicate that the compound can inhibit tumor growth through its cytotoxic effects on cancer cells. It has shown significant activity against various cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Activity : The compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.
- Anti-inflammatory Effects : this compound has shown potential in reducing inflammation in various animal models, indicating its usefulness in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good solubility in water and organic solvents, which enhances its bioavailability. Stability studies indicate that the compound remains stable under standard laboratory conditions, making it suitable for further development.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Cancer Research : A study reported that the compound effectively induced apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, demonstrating its potential as an anticancer agent.
- Stem Cell Research : In high-throughput screening assays, derivatives of this compound were identified as strong inducers of Oct3/4 expression, suggesting their role in stem cell reprogramming and regenerative therapies .
- Antimicrobial Studies : this compound exhibited significant antimicrobial activity against resistant strains of bacteria, highlighting its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 2-(3-chlorophenyl)thiazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical approach involves reacting a β-keto ester derivative (e.g., ethyl 3-(3-chlorophenyl)-3-oxopropanoate) with thiourea or thioamide precursors in the presence of a base (e.g., KOH or NaHCO₃). Optimization may include adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–100°C), and catalyst choice (e.g., iodine or Lewis acids) to enhance yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are employed to confirm the structure of this compound?
- Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., thiazole ring protons at δ 7.5–8.5 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H] at m/z 282.03 for C₁₂H₁₀ClNO₂S) .
Q. What preliminary biological activities have been reported for this compound?
- Antimicrobial Activity : Derivatives show moderate inhibition against Staphylococcus aureus (MIC ~25 µg/mL) and Candida albicans via membrane disruption .
- Stem Cell Research : Analogues (e.g., ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) induce Oct3/4 expression, a pluripotency marker, suggesting potential in reprogramming somatic cells .
Advanced Research Questions
Q. How does the position of the chlorophenyl substituent affect biological activity in thiazole derivatives?
- SAR Insights :
- 3-Chlorophenyl : Enhances lipophilicity (logP ~3.2) and improves blood-brain barrier penetration compared to 4-chloro derivatives .
- 4-Chlorophenyl : Demonstrates stronger Oct3/4 induction (EC₅₀ = 1.2 µM) due to better fit in transcription factor binding pockets .
Q. How can SHELX software aid in resolving crystal structures, and what challenges arise during refinement?
- Application : SHELXL refines small-molecule structures using least-squares minimization. Key parameters include thermal displacement (U) modeling and hydrogen atom placement (riding model) .
- Challenges :
- Handling twinned crystals or low-resolution data (<1.0 Å).
- Correcting for absorption effects in heavy-atom-containing structures (e.g., chlorine) via multi-scan methods .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Data Contradiction Analysis :
- Purity Verification : Use HPLC (≥95% purity) to rule out impurities affecting bioassay results .
- Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize protocol-driven differences .
- Substituent Effects : Systematically test halogen positions (e.g., 3-Cl vs. 4-Cl) to isolate structure-activity relationships .
Properties
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOTXXRVHCFIHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00569501 | |
Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132089-34-0 | |
Record name | Ethyl 2-(3-chlorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132089-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00569501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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